
2-Bromo-1,1-dimethoxydodecane
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Bromo-1,1-dimethoxydodecane is an organic compound with the molecular formula C14H29BrO2. It is a brominated derivative of dodecane, featuring two methoxy groups attached to the first carbon atom. This compound is often used as an intermediate in organic synthesis and has applications in various fields, including pharmaceuticals and materials science.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-1,1-dimethoxydodecane typically involves the bromination of 1,1-dimethoxydodecane. This can be achieved by reacting 1,1-dimethoxydodecane with bromine in the presence of a suitable solvent, such as dichloromethane, under controlled temperature conditions. The reaction is usually carried out at room temperature, and the product is purified through distillation or recrystallization.
Industrial Production Methods
In an industrial setting, the production of this compound may involve a continuous flow process where 1,1-dimethoxydodecane is fed into a reactor containing bromine and a catalyst. The reaction mixture is then subjected to controlled heating and stirring to ensure complete bromination. The product is separated and purified using techniques such as distillation and chromatography.
化学反应分析
Types of Reactions
2-Bromo-1,1-dimethoxydodecane undergoes several types of chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by various nucleophiles, such as hydroxide ions, amines, or thiols, leading to the formation of different substituted products.
Elimination Reactions: Under basic conditions, the compound can undergo elimination reactions to form alkenes.
Oxidation: The methoxy groups can be oxidized to form aldehydes or carboxylic acids.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide, ammonia, and thiols. The reactions are typically carried out in polar solvents like ethanol or water.
Elimination Reactions: Strong bases such as potassium tert-butoxide or sodium hydride are used, often in aprotic solvents like dimethyl sulfoxide (DMSO).
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide are employed, usually in acidic or neutral conditions.
Major Products
Nucleophilic Substitution: Depending on the nucleophile, products can include alcohols, amines, or thioethers.
Elimination Reactions: The major products are alkenes.
Oxidation: The products can be aldehydes or carboxylic acids, depending on the extent of oxidation.
科学研究应用
2-Bromo-1,1-dimethoxydodecane has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and as a reagent in various organic reactions.
Biology: The compound can be used to modify biomolecules, such as proteins and nucleic acids, for studying their functions and interactions.
Medicine: It serves as a building block in the synthesis of pharmaceutical compounds, particularly those with antimicrobial or anticancer properties.
Industry: The compound is used in the production of specialty chemicals, including surfactants and polymers.
作用机制
The mechanism of action of 2-Bromo-1,1-dimethoxydodecane involves its reactivity as a brominated compound. The bromine atom is highly reactive and can participate in various chemical reactions, such as nucleophilic substitution and elimination. The methoxy groups also contribute to the compound’s reactivity by stabilizing intermediates and transition states during reactions. The molecular targets and pathways involved depend on the specific application and the nature of the reactions it undergoes.
相似化合物的比较
Similar Compounds
2-Bromo-1,1-dimethoxyethane: A shorter-chain analog with similar reactivity but different physical properties.
2-Bromo-1,1-dimethoxypropane: Another analog with a slightly longer chain, used in similar applications.
2-Bromo-1,1-dimethoxyhexane: A medium-chain analog with comparable reactivity and applications.
Uniqueness
2-Bromo-1,1-dimethoxydodecane is unique due to its longer carbon chain, which imparts different physical properties, such as higher boiling point and increased hydrophobicity. These properties make it suitable for applications where longer-chain compounds are preferred, such as in the synthesis of surfactants and polymers.
属性
CAS 编号 |
100963-26-6 |
|---|---|
分子式 |
C14H29BrO2 |
分子量 |
309.28 g/mol |
IUPAC 名称 |
2-bromo-1,1-dimethoxydodecane |
InChI |
InChI=1S/C14H29BrO2/c1-4-5-6-7-8-9-10-11-12-13(15)14(16-2)17-3/h13-14H,4-12H2,1-3H3 |
InChI 键 |
USWYGGWITYUKAY-UHFFFAOYSA-N |
规范 SMILES |
CCCCCCCCCCC(C(OC)OC)Br |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


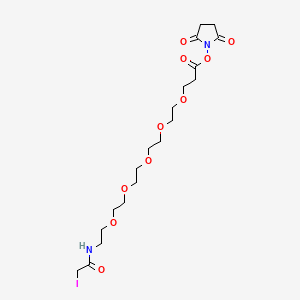
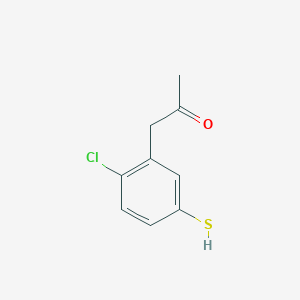
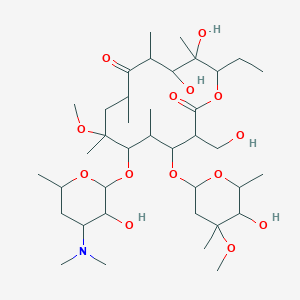

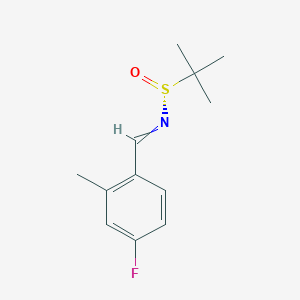

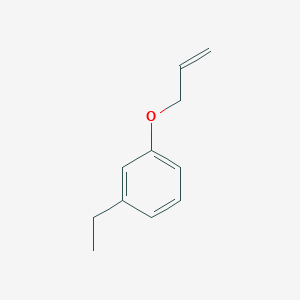
![spiro[cyclopenta-1,3-diene-5,13'-pentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaene]](/img/structure/B14076409.png)
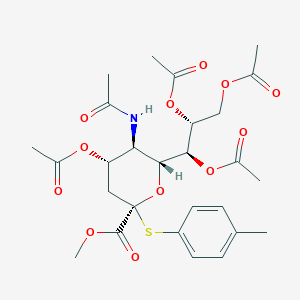
![3'-(N-(3-((2-Aminoethyl)amino)phenyl)sulfamoyl)-4'-methoxy-N,N-dimethyl-[1,1'-biphenyl]-3-carboxamide](/img/structure/B14076429.png)
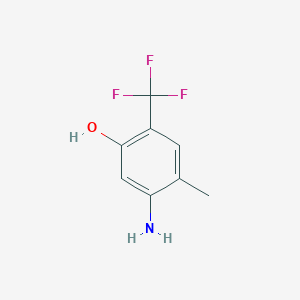

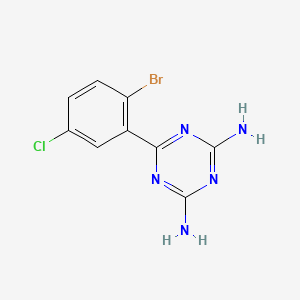
![(R)-6,7-dihydro-5H-pyrrolo[1,2-a]imidazol-7-yl acetate](/img/structure/B14076467.png)
